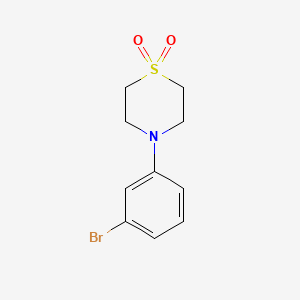

4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide

Description

Properties

IUPAC Name |

4-(3-bromophenyl)-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c11-9-2-1-3-10(8-9)12-4-6-15(13,14)7-5-12/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSFEHSMVQRWIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Halogenated Aromatics with Thiomorpholine 1,1-dioxide

One common route involves nucleophilic substitution reactions where a halogenated aromatic intermediate (often a bromide or chloride derivative of a 3-bromophenyl compound) undergoes substitution with thiomorpholine 1,1-dioxide acting as the nucleophile.

- In a reported synthesis related to PD-1/PD-L1 inhibitors, a halogenated intermediate such as a chloride derivative of a bromophenylmethanol was reacted with thiomorpholine 1,1-dioxide to yield the target compound.

- Similarly, coupling of commercially available thiomorpholine dioxide with bromo-substituted nitrobenzene derivatives was conducted to avoid oxidation steps, highlighting nucleophilic substitution as a key step.

This approach benefits from the availability of halogenated aromatic precursors and the nucleophilicity of the thiomorpholine dioxide nitrogen, allowing for relatively straightforward substitution under appropriate conditions.

Double Michael Addition Reaction

Another synthetic method mentioned involves a double Michael addition reaction, where a suitable Michael acceptor bearing the 3-bromo-phenyl group undergoes conjugate addition with thiomorpholine 1,1-dioxide or its precursors.

- This method allows for the construction of the thiomorpholine ring system with the 3-bromo-phenyl substituent in a convergent manner.

- The double Michael addition typically proceeds under basic or catalytic conditions, enabling ring closure and formation of the sulfone moiety.

This method is advantageous for forming the heterocyclic ring and installing the sulfone functionality in a single synthetic sequence.

Oxidation of Thiomorpholine Derivatives

In some synthetic routes, thiomorpholine derivatives are first prepared and then oxidized to the 1,1-dioxide (sulfone) form.

- For example, thiomorpholine can be introduced via nucleophilic substitution on bromonitrobenzene, followed by oxidation to the sulfone using oxidizing agents.

- Alternatively, direct coupling of thiomorpholine dioxide with aryl halides can bypass the need for separate oxidation steps, improving efficiency.

Oxidation is typically achieved using peracids or other sulfone-forming reagents, but care must be taken to avoid overoxidation or oxidation of other functional groups.

Comparative Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The nucleophilic substitution method is widely used due to its simplicity and the availability of halogenated precursors. For example, conversion of bromophenylmethanol derivatives to chlorides followed by substitution with thiomorpholine dioxide yields the target compound efficiently.

- The double Michael addition method is less common but offers a strategic advantage by constructing the thiomorpholine ring and installing the sulfone group simultaneously, which is valuable for complex molecule synthesis.

- Oxidation approaches are essential when starting from thiomorpholine rather than thiomorpholine dioxide. Avoiding oxidation steps by using pre-oxidized thiomorpholine dioxide can improve yield and reduce side reactions.

- The synthetic procedures often require careful control of reaction conditions such as temperature, solvent, and base or catalyst choice to optimize yield and purity.

- The presence of the bromine substituent on the phenyl ring offers a handle for further functionalization but can also influence reactivity and selectivity in these reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by the electron-withdrawing effects of the sulfone groups, which activate the aromatic ring toward nucleophilic attack.

Example Reaction:

Reaction with amines (e.g., piperidine) in dimethylformamide (DMF) at 80–100°C yields 4-(3-amino-phenyl)-thiomorpholine 1,1-dioxide derivatives.

Mechanism:

The reaction proceeds via a two-step process:

-

Deprotonation of the amine to generate a stronger nucleophile.

-

Attack at the brominated carbon, facilitated by the electron-deficient aromatic ring .

Electrophilic Aromatic Substitution

The bromine atom directs incoming electrophiles to the para position relative to itself. Common electrophiles include nitronium ions (NO₂⁺) and acyl groups.

Example Reaction:

Nitration with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) produces 4-(3-bromo-4-nitrophenyl)-thiomorpholine 1,1-dioxide.

Regioselectivity:

The bromine atom strongly directs electrophiles to the para position due to its -I effect, while the sulfone groups further deactivate the ring.

Reductive Amination

The thiomorpholine nitrogen can participate in reductive amination with aldehydes or ketones.

Example Reaction:

Reaction with benzaldehyde in the presence of NaBH₃CN yields N-benzyl-4-(3-bromo-phenyl)-thiomorpholine 1,1-dioxide.

Key Notes:

-

The reaction is pH-sensitive, requiring mild acidic conditions to protonate the intermediate imine.

-

Steric hindrance from the sulfone groups may reduce yields .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

Example Reaction:

Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ produces 4-(3-biphenyl)-thiomorpholine 1,1-dioxide.

Catalytic System:

Oxidation and Reduction

While the sulfone groups are resistant to further oxidation, the thiomorpholine sulfur can participate in redox reactions under extreme conditions.

Example Reaction:

Reduction with LiAlH₄ converts the sulfone groups to thioether, but this is rarely practical due to poor selectivity.

Stability and Handling

-

Storage: Stable at −20°C under inert atmosphere.

-

Incompatibilities: Strong acids/bases may degrade the sulfone groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

Recent studies have highlighted the potential of 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide as a scaffold for developing novel anticancer agents. The compound has shown promising activity against various cancer cell lines, including HepG2 and MDA-MB-231 cells. Its derivatives are being investigated for their ability to inhibit key pathways involved in tumor growth and metastasis .

Inhibition of Immune Checkpoints

The compound has been studied as a small-molecule inhibitor targeting the PD-1/PD-L1 immune checkpoint. This pathway is crucial in cancer immunotherapy, and compounds derived from thiomorpholine structures have demonstrated significant inhibition of this interaction, potentially enhancing the efficacy of existing therapies .

Antimicrobial Activity

Research indicates that derivatives of this compound possess antibacterial properties. These compounds have been evaluated for their effectiveness against various bacterial strains, showing potential as new antimicrobial agents .

Biological Research

Biological Activity Studies

The compound has been utilized in biological activity studies to understand its mechanism of action at the molecular level. Investigations have focused on its interactions with cellular targets and pathways that may lead to apoptosis or cell cycle arrest in cancer cells .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with specific biological targets. These studies help in understanding how modifications to the compound's structure can enhance its biological activity and selectivity .

Material Science

Nanotechnology Applications

In nanotechnology, compounds like this compound are being explored for their potential in creating functionalized nanoparticles. These nanoparticles can be used for targeted drug delivery systems, improving the bioavailability and efficacy of therapeutic agents .

Synthesis of New Materials

The unique chemical properties of thiomorpholines allow them to be used as building blocks in synthesizing new materials with specific functionalities. This includes the development of polymers and other materials that can respond to environmental stimuli or exhibit enhanced mechanical properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the derivative .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Halogen-Substituted Derivatives

- 4-[(4-Bromo-2-fluorophenyl)methyl]thiomorpholine 1,1-dioxide (CAS 1092563-28-4): This compound features a bromo-fluoro substitution pattern. Its molecular weight (322.19 g/mol) and formula (C₁₁H₁₃BrFNO₂S) suggest similar physicochemical properties to the 3-bromo derivative .

- 4-[(4-Bromo-3-fluorophenyl)methyl]thiomorpholine 1,1-dioxide (CAS 1973485-27-6) : Positional isomerism of the fluorine atom (3-fluoro vs. 2-fluoro) may impact steric interactions in target binding .

Non-Halogenated Derivatives

- 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide : Synthesized via MCPBA oxidation, this compound lacks aromatic substituents but includes a propargyl group. It serves as a precursor for click chemistry-derived triazoles, demonstrating moderate antimicrobial activity (MIC range: 8–64 µg/mL against bacterial strains) .

Bicyclic Thiomorpholine Derivatives

- 3-Thia-6-azabicyclo[3.1.1]heptane 1,1-dioxide: Bridged systems like this exhibit constrained conformations, which may improve target selectivity in kinase inhibition or antiviral applications. However, synthetic yields for bicyclic derivatives are often lower (e.g., 51% for a related isothiazolopyridine derivative) compared to monocyclic analogs .

Antimicrobial Activity

- 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide Derivatives : Triazole derivatives (e.g., compounds 4a–j) showed MIC values of 8–64 µg/mL against Staphylococcus aureus and Escherichia coli. Bromophenyl analogs are hypothesized to exhibit enhanced activity due to increased lipophilicity .

- Aminobenzyl Derivatives: 4-(4-Aminophenyl)thiomorpholine 1,1-dioxide (CAS 105297-10-7) demonstrated moderate antifungal activity against Candida albicans, though direct comparisons with brominated analogs are lacking .

Kinase and Enzyme Inhibition

- Isothiazolopyridine-Thiomorpholine Hybrids : Compound 12f (a GAK inhibitor) showed sub-micromolar potency, attributed to the electron-deficient isothiazolo[4,3-b]pyridine core. Bromophenyl substituents may similarly enhance π-stacking in kinase binding pockets .

- Cathepsin S Inhibitors : Thiomorpholine 1,1-dioxides with hydrophobic substituents (e.g., bromophenyl) are hypothesized to improve binding affinity compared to polar derivatives like sulfonamides .

Physicochemical and Pharmacokinetic Properties

Biological Activity

4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide is an organosulfur compound recognized for its diverse biological activities. This compound features a thiomorpholine ring with a bromo-substituted phenyl group, contributing to its pharmacological properties. The molecular formula is and it has a molecular weight of 290.18 g/mol .

Chemical Structure and Properties

The structure of this compound can be represented as follows:

The presence of the bromo group enhances the compound's reactivity and potential biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : This compound has demonstrated significant antimicrobial efficacy, particularly against various bacterial strains. In vitro studies show that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing cytotoxic effects at specific concentrations. For instance, studies reported IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. This includes potential inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the bromo-substituted phenyl group plays a critical role in enhancing the interaction with biological targets, leading to its antimicrobial and anticancer activities. The compound's ability to form stable complexes with target proteins may contribute to its efficacy in inhibiting enzymatic activity .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of thiomorpholine derivatives found that this compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study: Anticancer Properties

In another research effort focused on anticancer activity, this compound was tested against A549 (lung cancer) and HCT116 (colon cancer) cell lines. The results indicated that the compound induced apoptosis in cancer cells at concentrations ranging from 25 to 100 µM, with observable morphological changes consistent with apoptotic cell death .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(4-Bromophenyl)-thiomorpholine 1,1-dioxide | Similar thiomorpholine ring | Different bromine position affects biological activity |

| Thiomorpholine-3-carboxylic acid hydrochloride | Carboxylic acid functionality | Potential for varied pharmacological profiles |

| (R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide | Pyrrolidine substitution | May exhibit distinct pharmacodynamics |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide, and how can purity be validated?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) to couple bromophenyl derivatives with thiomorpholine-dioxide boronic esters. For example, a related compound (4-(4-Bromophenyl)-thiomorpholine 1,1-dioxide) was synthesized using 3-bromo-phenylboronic acid and thiomorpholine-1,1-dioxide under reflux in a 1:1 toluene/water mixture .

- Purification : Column chromatography (40% EtOAc/hexane) is recommended, with TLC monitoring (Rf ~0.44) .

- Validation : Confirm purity via GC-MS (M+1 peak at m/z 291 for bromophenyl derivatives) and NMR (distinct aromatic protons at δ 7.40 ppm and thiomorpholine protons at δ 3.82 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Key Techniques :

- ¹H/¹³C NMR : Aromatic protons (δ 7.40 ppm, J = 8.8 Hz) and thiomorpholine protons (δ 3.82 ppm, t, J = 4.9 Hz) confirm substitution patterns .

- IR Spectroscopy : Peaks at 1313 cm⁻¹ (S=O stretching) and 1587 cm⁻¹ (C-Br vibrations) validate functional groups .

- GC-MS : Molecular ion peaks (e.g., m/z 291) and fragmentation patterns (e.g., m/z 223 for bromine loss) ensure structural integrity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- Use fume hoods and PPE (gloves, goggles) due to potential toxicity and unknown hazards .

- Avoid contact with skin/eyes; consult safety data sheets (SDS) for emergency measures (e.g., immediate rinsing with water and medical consultation) .

- Dispose of waste via approved chemical disposal programs, adhering to local regulations (e.g., TSCA compliance in the U.S.) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound in cross-coupling reactions?

- Variables to Test :

- Catalyst Loading : Vary Pd(PPh₃)₄ concentrations (0.5–5 mol%) to balance cost and efficiency .

- Solvent Systems : Compare toluene/water with polar aprotic solvents (e.g., DMF) to enhance solubility of boronic esters .

- Temperature : Test reflux vs. microwave-assisted synthesis for reduced reaction times .

- Data Analysis : Monitor reaction progress via TLC and quantify yields using HPLC or GC-MS .

Q. What strategies resolve discrepancies in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?

- Troubleshooting :

- Impurity Identification : Use preparative HPLC to isolate byproducts and characterize via high-resolution MS or X-ray crystallography (if crystalline) .

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

- Isotopic Labeling : Introduce ¹³C labels to trace unexpected fragmentation in MS .

Q. How does the stability of this compound vary under thermal or photolytic conditions?

- Experimental Design :

- Thermal Stability : Use thermogravimetric analysis (TGA) to measure mass loss at 25–300°C; monitor decomposition via IR (loss of S=O peaks) .

- Photolytic Studies : Expose samples to UV light (254 nm) and analyze degradation products via LC-MS .

- Data Interpretation : Correlate stability with substituent effects (e.g., electron-withdrawing bromine may enhance thermal resistance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.